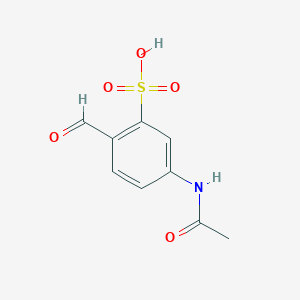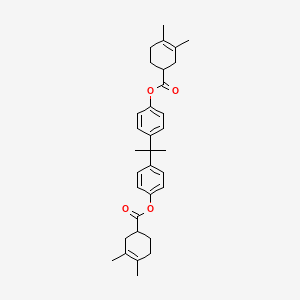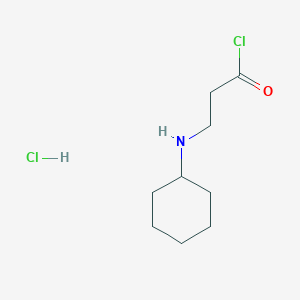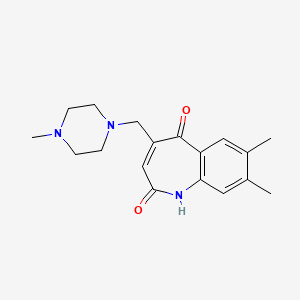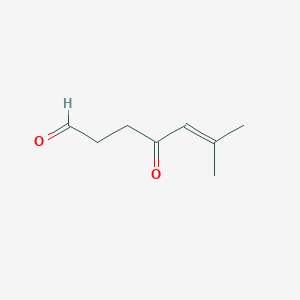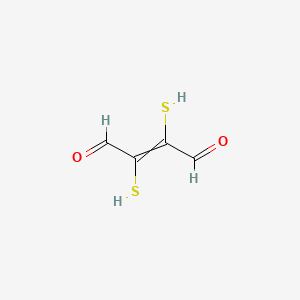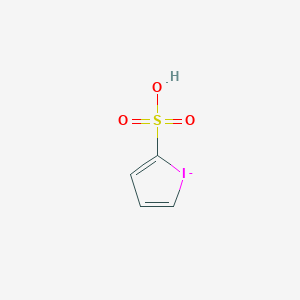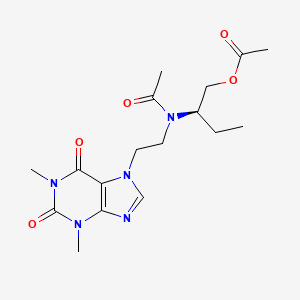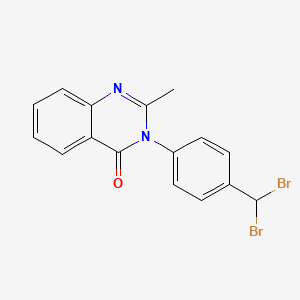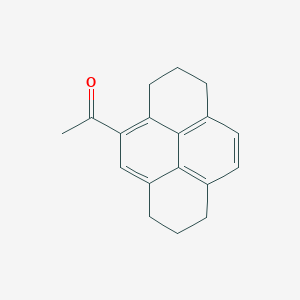
1-(1,2,3,6,7,8-Hexahydropyren-4-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-1,2,3,6,7,8-hexahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an acetyl group at the 4-position of the hexahydropyrene structure. Pyrene and its derivatives are known for their photophysical and electronic properties, making them valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1,2,3,6,7,8-hexahydropyrene typically involves the hydrogenation of pyrene to produce 1,2,3,6,7,8-hexahydropyrene, followed by acetylation. The hydrogenation process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The acetylation step involves the reaction of 1,2,3,6,7,8-hexahydropyrene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) in an inert solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for 4-acetyl-1,2,3,6,7,8-hexahydropyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-1,2,3,6,7,8-hexahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: H2SO4 or HNO3 in concentrated form.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-1,2,3,6,7,8-hexahydropyrene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-acetyl-1,2,3,6,7,8-hexahydropyrene involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in applications like organic electronics and sensors . The acetyl group can also participate in hydrogen bonding, further modulating the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: The parent compound without the acetyl group.
4-Acetylpyrene: A similar compound with an acetyl group but without the hydrogenated ring structure.
2-Acetylpyrene: Another acetylated pyrene derivative with the acetyl group at a different position.
Uniqueness
4-Acetyl-1,2,3,6,7,8-hexahydropyrene is unique due to its combination of hydrogenated ring structure and acetyl functional group. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and biological research .
Eigenschaften
CAS-Nummer |
70200-28-1 |
|---|---|
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
1-(1,2,3,6,7,8-hexahydropyren-4-yl)ethanone |
InChI |
InChI=1S/C18H18O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
LWNCKTZOHZRUNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)
